3-Phenylpyrido[3,2-e][1,2,4]triazine
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Overview
Description
3-Phenylpyrido[3,2-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C12H8N4 It consists of a pyridine ring fused to a triazine ring, with a phenyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrido[3,2-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrido[3,2-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with halogen or alkyl groups.
Scientific Research Applications
3-Phenylpyrido[3,2-e][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-Phenylpyrido[3,2-e][1,2,4]triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-e][1,2,4]triazine: Lacks the phenyl group, resulting in different chemical and biological properties.
Phenyltriazine: Contains a triazine ring with a phenyl group but lacks the pyridine ring.
Pyridyltriazine: Contains both pyridine and triazine rings but may have different substitution patterns.
Uniqueness
3-Phenylpyrido[3,2-e][1,2,4]triazine is unique due to the presence of both a phenyl group and a fused pyridine-triazine ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
59850-36-1 |
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Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-phenylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C12H8N4/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)16-15-11/h1-8H |
InChI Key |
CTSJESOSYYDBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=N2 |
Origin of Product |
United States |
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